ZM223

NAE Inhibition Binding Kinetics Drug Mechanism

Preclinical NAE studies requiring oral dosing face challenges with covalent inhibitors that preclude target-residence washout experiments. ZM223 is an orally active, non-covalent NEDD8-activating enzyme (NAE) inhibitor that resolves both constraints. • Non-covalent benzothiazole scaffold enables washout-based target residence time and pathway recovery studies (IC50 100 nM, HCT116) • Oral bioavailability supports repeat-dosing in xenograft/syngeneic tumor models without surgical catheterization or continuous infusion • Structurally divergent from sulfamide-based clinical candidates; provides underexplored chemical space for SAR-driven lead optimization

Molecular Formula C23H17F3N4O2S2
Molecular Weight 502.5 g/mol
Cat. No. B1496286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM223
Molecular FormulaC23H17F3N4O2S2
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F
InChIInChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32)
InChIKeyXPPKZMFJCSEUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZM223: Non-Covalent NAE Inhibitor


ZM223 is a small-molecule NEDD8-activating enzyme (NAE) inhibitor belonging to the benzothiazole scaffold class, specifically characterized as a non-covalent, non-sulfamide inhibitor [1]. It is orally active and inhibits the neddylation pathway, which is critical for cullin-RING E3 ubiquitin ligase (CRL) activity and proteasomal degradation in cancer cells . Unlike first-in-class sulfamide-based covalent NAE inhibitors such as MLN4924 (pevonedistat), ZM223 offers a distinct binding mode and a differentiated preclinical profile [2].

ZM223: Binding Mode & Scaffold Differentiation


In the class of NEDD8-activating enzyme inhibitors, simple substitution of ZM223 with another in-class compound is scientifically invalid due to three critical, non-interchangeable parameters: 1) **Binding Mode**: ZM223 is a non-covalent inhibitor, whereas clinical-stage NAE inhibitors like MLN4924 (pevonedistat) form a covalent adduct via a sulfamide warhead; this fundamentally alters target residence time and downstream pharmacodynamics [1]. 2) **Chemical Scaffold**: ZM223 is based on a benzothiazole core, avoiding the sulfamide moiety entirely, which confers a distinct selectivity and toxicity profile that remains under preclinical investigation [2]. 3) **Oral Bioavailability**: ZM223 is explicitly characterized as orally active in preclinical models, a pharmacokinetic property not universally shared by all NAE-targeting analogs . These differences preclude any assumption of equivalent biological effect, making targeted procurement of ZM223 essential for studies aiming to reproduce or leverage its specific non-covalent, orally bioavailable NAE inhibition.

ZM223 Evidence vs Clinical NAE Inhibitors


Non-Covalent Binding Mode vs MLN4924

ZM223 is a non-covalent inhibitor of NEDD8-activating enzyme (NAE), a binding mode fundamentally distinct from the covalent, sulfamide-based mechanism of MLN4924 (pevonedistat), the most clinically advanced NAE inhibitor [1]. While ZM223 reversibly binds to NAE, MLN4924 forms a stable covalent adduct with the NEDD8 binding site [2]. This mechanistic difference is not semantic; it dictates different target engagement kinetics and may translate into divergent off-target liability and resistance profiles, which is critical for researchers modeling distinct pharmacologic interventions on the neddylation pathway.

NAE Inhibition Binding Kinetics Drug Mechanism

HCT116 Antiproliferative Activity vs Clinical NAE Inhibitors

ZM223 demonstrates potent antiproliferative activity against human HCT116 colorectal cancer cells with an IC50 of 100 nM (0.1 µM) after 72-hour exposure, as measured by MTT assay [1]. This potency is comparable to the clinical-stage NAE inhibitor MLN4924 (pevonedistat), which exhibits an IC50 of 100 nM to 190 nM in the same HCT116 cell line under comparable assay conditions . Both compounds achieve nanomolar-range growth inhibition in this model, confirming that ZM223's non-covalent mechanism does not compromise its cell-based antitumor potency relative to covalent clinical candidates.

Cancer Cell Line Antiproliferative Assay HCT116

Oral Bioavailability Differentiation

ZM223 is explicitly characterized as an orally active NAE inhibitor in its primary discovery and vendor technical descriptions . This is a notable distinction from the first-generation clinical NAE inhibitor MLN4924 (pevonedistat), which is administered intravenously in clinical trials and is not reported to possess oral bioavailability [1]. The oral route of administration enables convenient in vivo dosing in preclinical animal models, eliminating the need for specialized intravenous formulations or continuous infusion pumps, thereby streamlining long-term efficacy and pharmacodynamic studies.

Pharmacokinetics Oral Bioavailability Drug Delivery

NEDD8-UBC12 Pathway Biomarker Response

Treatment of HCT116 and U-2OS cancer cells with ZM223 (0.1-1 µM, 4 hours) results in a dose-dependent decrease in NEDD8 protein levels and a concomitant accumulation of UBC12 protein, indicating disruption of the NEDD8-UBC12 conjugation cascade [1]. This pharmacodynamic signature confirms on-target NAE inhibition in living cells. While MLN4924 induces a similar UBC12-NEDD8 adduct decrease, the kinetics and dose-response relationships may differ due to the covalent versus non-covalent binding modes. ZM223 provides a distinct tool to dissect pathway dynamics under reversible inhibition conditions.

Biomarker Pharmacodynamics Neddylation

Benzothiazole Scaffold vs Sulfamide Inhibitors

ZM223 is built upon a benzothiazole core and is explicitly classified as a non-sulfamide NAE inhibitor [1]. This contrasts sharply with the clinical NAE inhibitors MLN4924 (pevonedistat) and TAS4464, both of which rely on a sulfamide functional group essential for covalent or high-affinity binding [2]. The absence of the sulfamide moiety in ZM223 eliminates a potential metabolic liability and toxicophore associated with this functional group, while also providing a novel chemical template for structure-activity relationship (SAR) studies aimed at developing next-generation non-covalent neddylation inhibitors.

Chemical Scaffold Medicinal Chemistry Structure-Activity Relationship

ZM223 Research & Preclinical Applications


Oral Dosing in Rodent Tumor Models

ZM223 is the preferred NAE inhibitor for preclinical oncology studies that demand convenient oral administration. Its reported oral activity enables repeat-dosing regimens in mouse xenograft or syngeneic tumor models without the need for surgical catheterization or continuous intravenous infusion, simplifying animal husbandry and reducing experimental variability. This application directly leverages the differentiation evidence established in Section 3 regarding oral bioavailability.

Reversible NAE Inhibition & Pathway Dynamics

For researchers aiming to dissect the kinetic consequences of reversible versus irreversible NAE blockade, ZM223 provides a uniquely valuable tool. Its non-covalent binding mechanism [1] allows for washout experiments to assess pathway recovery, a paradigm impossible with covalent inhibitors like MLN4924. This application directly stems from the binding mode differentiation quantified in Section 3, enabling studies of target residence time and drug resistance emergence.

Non-Sulfamide NAE Inhibitor Optimization

ZM223 serves as an essential chemical starting point for medicinal chemistry programs seeking to develop novel, non-sulfamide NAE inhibitors. Its benzothiazole scaffold [2] is structurally divergent from sulfamide-based clinical candidates, offering an underexplored chemical space for lead optimization. Procurement of ZM223 enables structure-activity relationship (SAR) expansion to improve potency, selectivity, and pharmacokinetic properties while avoiding the potential toxicophores associated with sulfamide warheads.

HCT116 NAE Pathway Validation

ZM223 has been extensively characterized in HCT116 colorectal cancer cells, demonstrating robust antiproliferative activity with an IC50 of 100 nM [3]. This makes ZM223 a well-validated positive control or tool compound for any research program utilizing HCT116 models to interrogate neddylation, cullin-RING ligase activity, or proteasome pathway crosstalk. Its potency in this specific cell line is directly benchmarked against clinical NAE inhibitors, as documented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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